molecular formula C6H11Cl2N3O2S B2831189 2-Amino-3-(2-amino-1,3-thiazol-4-yl)propanoicaciddihydrochloride CAS No. 77935-16-1

2-Amino-3-(2-amino-1,3-thiazol-4-yl)propanoicaciddihydrochloride

Cat. No.: B2831189
CAS No.: 77935-16-1
M. Wt: 260.13
InChI Key: ZCDIHUVFDJIPRR-UHFFFAOYSA-N
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Description

2-Amino-3-(2-amino-1,3-thiazol-4-yl)propanoicaciddihydrochloride is a compound with significant importance in various scientific fields. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. The presence of these atoms in the thiazole ring imparts unique chemical properties to the compound, making it valuable in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-amino-1,3-thiazol-4-yl)propanoicaciddihydrochloride typically involves the reaction of thiazole derivatives with amino acids. One common method includes the esterification of thiazole with methanol, followed by reaction with hydrazine monohydrate . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-amino-1,3-thiazol-4-yl)propanoicaciddihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-3-(2-amino-1,3-thiazol-4-yl)propanoicaciddihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-amino-1,3-thiazol-4-yl)propanoicaciddihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways to exert anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(2-amino-1,3-thiazol-4-yl)propanoicaciddihydrochloride is unique due to its specific structure, which allows for diverse chemical reactions and a wide range of applications. Its dual amino groups and thiazole ring make it a versatile compound in both research and industrial settings .

Properties

IUPAC Name

2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S.2ClH/c7-4(5(10)11)1-3-2-12-6(8)9-3;;/h2,4H,1,7H2,(H2,8,9)(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDIHUVFDJIPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77935-16-1
Record name 2-amino-3-(2-amino-1,3-thiazol-4-yl)propanoic acid dihydrochloride
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